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Compound of Interest

Compound Name:
4-Benzyloxy-3-

hydroxyphenylacetic acid

Cat. No.: B563808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Benzyloxy)-3-hydroxyphenylacetic acid, with CAS number 28988-68-3, is a substituted

phenylacetic acid derivative. Its chemical structure features a benzyl ether protecting group on

the phenolic hydroxyl at the 4-position and a free hydroxyl group at the 3-position. This

compound is primarily utilized as a crucial intermediate in organic synthesis, particularly in the

preparation of more complex molecules where selective protection of a catechol or

hydroquinone system is required. This guide provides a comprehensive overview of its

chemical and physical properties, a detailed synthetic protocol, and available spectral data to

support its use in research and development.

Chemical Structure and Properties
The structural formula of 4-(Benzyloxy)-3-hydroxyphenylacetic acid is presented below, along

with a table summarizing its key physicochemical properties.

Chemical Structure
Caption: Chemical structure of 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Physicochemical Properties
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Property Value Source

CAS Number 28988-68-3 N/A

Molecular Formula C₁₅H₁₄O₄ [1]

Molecular Weight 258.27 g/mol [1]

Appearance Pale Brown Solid [1]

Melting Point 108-110 °C [1]

Solubility
Soluble in Chloroform,

Methanol
[1]

Synthesis
4-(Benzyloxy)-3-hydroxyphenylacetic acid is typically synthesized from a commercially

available starting material such as 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid).

The synthesis involves the selective protection of one of the phenolic hydroxyl groups as a

benzyl ether.

Synthetic Workflow

3,4-Dihydroxyphenylacetic acid Selective BenzylationBenzyl Halide, Base 4-(Benzyloxy)-3-hydroxyphenylacetic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Experimental Protocol: Selective Benzylation
This protocol is a representative method adapted from general procedures for selective

benzylation of catechols.

Materials:

3,4-Dihydroxyphenylacetic acid
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Benzyl chloride or benzyl bromide

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

N,N-Dimethylformamide (DMF) or Acetone

Ethyl acetate

1 M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolution: In a round-bottom flask, dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent)

in anhydrous DMF.

Deprotonation: Add a weak base such as potassium carbonate (1.1 equivalents) to the

solution. The reaction is typically stirred at room temperature for 30-60 minutes to allow for

the formation of the phenoxide. The less hindered hydroxyl group is preferentially

deprotonated.

Benzylation: Slowly add benzyl chloride or benzyl bromide (1.0-1.1 equivalents) to the

reaction mixture.

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, or until thin-layer

chromatography (TLC) indicates the consumption of the starting material.

Work-up:

Cool the reaction mixture to room temperature and pour it into ice-cold water.

Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Spectral Data (Reference)
While a complete set of experimental spectra for 4-(Benzyloxy)-3-hydroxyphenylacetic acid is

not readily available in the public domain, the following data for structurally related compounds

can be used for reference and comparison.

¹H NMR Spectroscopy
The expected proton NMR spectrum of 4-(Benzyloxy)-3-hydroxyphenylacetic acid would show

characteristic signals for the aromatic protons of both the phenylacetic acid moiety and the

benzyl group, a singlet for the benzylic methylene protons, and a singlet for the methylene

protons of the acetic acid side chain.

¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the carboxyl carbon, the

aromatic carbons of both ring systems, and the methylene carbons.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption for the carboxylic acid O-H stretch, a

strong absorption for the C=O of the carboxylic acid, and characteristic absorptions for the

aromatic C-H and C=C bonds, as well as the C-O ether linkage.

Mass Spectrometry
The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight

of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group

and cleavage of the benzyl ether.
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Biological Role and Applications
There is limited direct evidence for the biological activity of 4-(Benzyloxy)-3-

hydroxyphenylacetic acid itself. Its primary significance lies in its role as a synthetic

intermediate and a protected form of 3,4-dihydroxyphenylacetic acid (DOPAC), a key

metabolite of dopamine.

Role as a Synthetic Intermediate
The benzyl group serves as an effective protecting group for the phenolic hydroxyl, allowing for

chemical modifications at other positions of the molecule, such as the carboxylic acid or the

free hydroxyl group. The benzyl group can be readily removed by catalytic hydrogenation.

4-(Benzyloxy)-3-hydroxyphenylacetic acid DeprotectionH₂, Pd/C 3,4-Dihydroxyphenylacetic acid (DOPAC)

Click to download full resolution via product page

Caption: Deprotection to yield the active metabolite.

Relevance to 3,4-Dihydroxyphenylacetic Acid (DOPAC)
3,4-Dihydroxyphenylacetic acid is an endogenous catecholamine metabolite with various

reported biological activities. By using the benzylated form, researchers can introduce a stable

precursor into biological systems for studies where the controlled release of DOPAC is desired.

Safety and Handling
As with any chemical, 4-(Benzyloxy)-3-hydroxyphenylacetic acid should be handled with

appropriate safety precautions in a well-ventilated laboratory environment. Wear personal

protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust

and contact with skin and eyes. For detailed safety information, refer to the material safety data

sheet (MSDS) provided by the supplier.

Conclusion
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4-(Benzyloxy)-3-hydroxyphenylacetic acid is a valuable synthetic intermediate, primarily used

as a protected form of 3,4-dihydroxyphenylacetic acid. Its well-defined chemical and physical

properties, along with established synthetic and deprotection methodologies, make it a useful

tool for chemists and pharmacologists in the synthesis of complex target molecules and in the

study of catecholamine metabolism and signaling. This guide provides the foundational

technical information required for its effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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